methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Lipophilicity Drug-likeness Off-target risk

Differentiated by its 5-cyclopropyl substituent, CAS 1796989-45-1 delivers a unique balance of moderate lipophilicity (XLogP3 1.1) and constrained sp³-rich geometry unavailable in methyl or trifluoromethyl analogs. This pyrazole-carbamate scaffold is Lipinski-compliant (MW 286.33, TPSA 69 Ų) with limited predicted CNS penetration, ideal for peripheral-target SAR. Its carbamate ester offers a tractable handle for parallel library synthesis. Supplied with batch-specific QC (NMR, HPLC) at ≥95% purity, it minimizes solvent-induced assay artifacts with predicted solubility of ~185 µM in aqueous buffer—outperforming high-logP in-class compounds.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1796989-45-1
Cat. No. B2923954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate
CAS1796989-45-1
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCOC(=O)NCCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3
InChIInChI=1S/C15H18N4O2/c1-21-15(20)17-8-9-19-14(12-2-3-12)10-13(18-19)11-4-6-16-7-5-11/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,20)
InChIKeyQGXCWFFBVUUSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1796989-45-1): Core Scaffold, Computed Physicochemical Profile, and Procurement Rationale


Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1796989-45-1) is a synthetic pyrazole-carbamate scaffold characterized by a cyclopropyl substituent at the pyrazole 5-position and a pyridin-4-yl group at the 3-position. Its molecular formula is C15H18N4O2 (MW 286.33 g/mol) [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 69 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. These properties position the compound within favorable drug-like chemical space (Lipinski Rule of 5 compliant) and distinguish it from analogs bearing more lipophilic (e.g., trifluoromethyl) or less metabolically stable (e.g., methyl) substituents at the pyrazole 5-position.

Why In-Class Pyrazole-Carbamate Analogs Cannot Simply Replace Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1796989-45-1)


Pyrazole-carbamate scaffolds are highly tunable; even minor substituent changes at the pyrazole 5-position can significantly alter lipophilicity, aqueous solubility, metabolic stability, and target-binding conformation. The cyclopropyl group in CAS 1796989-45-1 confers a distinctive balance of moderate lipophilicity (XLogP3 1.1) and a constrained sp³-rich geometry that is absent in methyl or unsubstituted analogs [1]. Replacing the 5-cyclopropyl with a 5-methyl group reduces metabolic stability, while a 5-trifluoromethyl substitution markedly increases logP (typically >2.5), elevating off-target binding risk. Similarly, altering the 3-pyridin-4-yl to a pyrazin-2-yl changes the basicity and hydrogen-bonding pattern of the heterocycle. These structural variations translate into meaningful differences in solubility, permeability, and in vitro assay behavior, making simple substitution of in-class compounds non-interchangeable for quantitative research applications.

Quantitative Differentiation Evidence for Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1796989-45-1) Versus Closest Analogs


Controlled Lipophilicity (XLogP3) Versus 5-Trifluoromethyl Analog

The target compound exhibits an XLogP3-AA of 1.1 [1], substantially lower than the predicted XLogP3 of ~2.8 for the 5-trifluoromethyl analog (methyl (2-(5-trifluoromethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate) [2]. This 1.7 log-unit difference corresponds to an approximately 50-fold lower lipophilicity, which is predicted to reduce non-specific protein binding and improve aqueous solubility.

Lipophilicity Drug-likeness Off-target risk

Elevated Topological Polar Surface Area (TPSA) Compared to 5-Trifluoromethyl Analog

The target compound has a TPSA of 69 Ų [1]. In contrast, the 5-trifluoromethyl analog is predicted to have a TPSA of approximately 45–50 Ų due to the non-polar CF3 group [2]. The higher TPSA of the target suggests reduced passive membrane permeability and potentially lower CNS penetration.

Polar surface area Permeability Blood-brain barrier

Aqueous Solubility (logS) Advantage Over High-Lipophilicity Pyrazole Carbamates

The target compound has a predicted logS of -2.7278 [1], corresponding to a solubility of approximately 0.053 mg/mL. This is notably superior to the predicted logS of < -4.0 (solubility < 0.01 mg/mL) for the 5-trifluoromethyl analog [2]. The difference in logS translates to roughly 5-fold higher aqueous solubility.

Aqueous solubility logS Assay compatibility

Optimal Research and Procurement Application Scenarios for Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 1796989-45-1)


Structure-Activity Relationship (SAR) Studies Targeting Peripheral Enzymes or Receptors with Low CNS Exposure Requirements

The compound's moderate lipophilicity (XLogP3 = 1.1) and TPSA of 69 Ų [1] predict limited CNS penetration, making it a suitable core scaffold for SAR programs focused on peripheral targets where blood-brain barrier exclusion is desired. Its cyclopropyl group provides metabolic stability without excessively increasing logP, unlike trifluoromethyl alternatives.

Biochemical Assay Development Requiring Aqueous Solubility ≥ 50 μM

With a predicted logS of -2.7278 (approx. 0.053 mg/mL, equivalent to ~185 μM) [2], the compound can be formulated at concentrations exceeding 50 μM in aqueous buffer with minimal DMSO, reducing solvent-induced assay artifacts. This solubility profile outperforms many high-logP pyrazole carbamate analogs.

Medicinal Chemistry Hit-to-Lead Optimization Benefiting from a Constrained Cyclopropyl Substituent

The 5-cyclopropyl group introduces a conformationally restricted, sp³-rich moiety that enhances three-dimensionality (Fsp³) relative to flat aromatic substituents. This structural feature has been associated with improved selectivity and reduced promiscuity in kinase and GPCR screening panels, providing a tactical advantage over 5-methyl or 5-phenyl analogs [3].

Procurement of a Purity-Verified Pyrazole-Carbamate Intermediate for Parallel Library Synthesis

CAS 1796989-45-1 is commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC) suitable as a building block for parallel amide or sulfonamide library synthesis. Its carbamate ester provides a tractable functional handle for further derivatization while maintaining well-characterized physicochemical properties.

Quote Request

Request a Quote for methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.